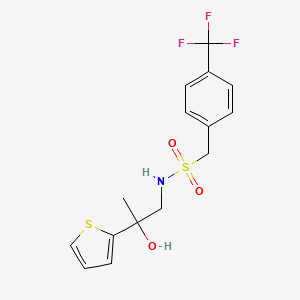![molecular formula C14H10ClN3O4S B2908242 N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1798415-36-7](/img/structure/B2908242.png)
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of a chloropyridine ring, a methanesulfonyl group, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce the methanesulfonyl group. This can be achieved through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyano Group: The intermediate is then reacted with a suitable nitrile source, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, which can be facilitated by using a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the cyano group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may serve as a precursor for the synthesis of biologically active molecules
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the cyano and furan groups indicates potential activity as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano group could form hydrogen bonds or electrostatic interactions with amino acid residues, while the furan ring could engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- N-(6-chloropyridin-3-yl)-N-methylacetamide
- N-(6-chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and furan groups in the same molecule is relatively rare, providing opportunities for unique interactions and applications not seen in similar compounds.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDIIQOFWGRLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
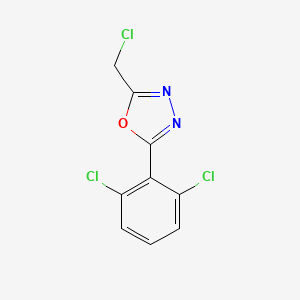

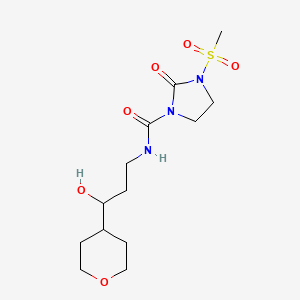
![4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2908172.png)
![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)
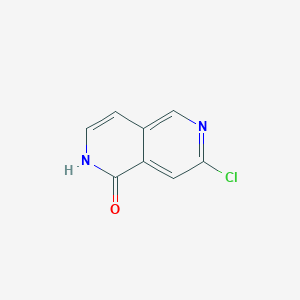
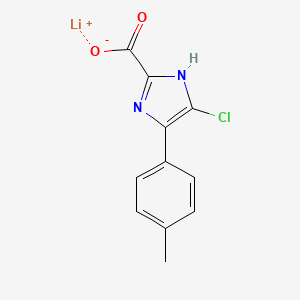
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
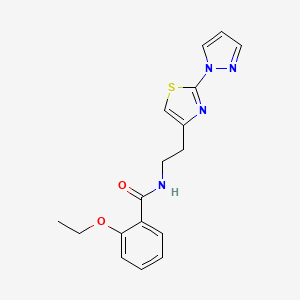
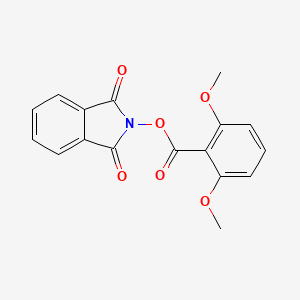
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)
